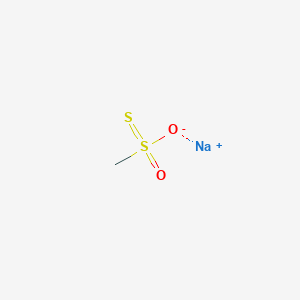

Methanesulfonothioic acid, sodium salt

Description

Methanesulfonothioic acid, sodium salt (CAS: 1950-85-2; molecular formula: CHNaO₃S₂), also known as sodium methanethiosulfonate, is a reactive organosulfur compound. It is the sodium salt of methanesulfonothioic acid, characterized by a sulfonothioate (-S-SO₂-) group. This ionic compound is highly water-soluble due to its sodium counterion, enabling its use in aqueous biochemical systems .

Propriétés

Numéro CAS |

1950-85-2 |

|---|---|

Formule moléculaire |

CH4NaO2S2 |

Poids moléculaire |

135.17 g/mol |

Nom IUPAC |

sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4); |

Clé InChI |

RLWZPSCEASZJLH-UHFFFAOYSA-N |

SMILES |

CS(=O)(=S)[O-].[Na+] |

SMILES isomérique |

CS(=O)(=S)[O-].[Na+] |

SMILES canonique |

CS(=O)(=S)O.[Na] |

Autres numéros CAS |

1950-85-2 |

Pictogrammes |

Irritant |

Numéros CAS associés |

44059-82-7 (Parent) |

Synonymes |

Methanesulfonothioic Acid, Sodium Salt; Na-MTS; Methanesulfonothioic Acid Sodium Salt; |

Origine du produit |

United States |

Mécanisme D'action

Mode of Action

It is known that methanesulfonate esters, which are structurally related to sodium methanesulfonothioate, act as biological alkylating agents. They undergo bond fission and react within the intracellular milieu.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Reactivity and Mechanism

All methanethiosulfonate (MTS) reagents react with thiols via nucleophilic substitution, forming disulfide bonds. However, substituents influence reaction kinetics:

- Sodium salt : Ionic nature accelerates reactions in aqueous media but limits membrane penetration .

- Alkyl esters (e.g., MMTS, butyl) : Neutrality and hydrophobicity enhance membrane permeability but require organic solvents for solubility .

- Hydroxyethyl derivative : Polar hydroxyl group balances solubility in both aqueous and organic phases .

Physicochemical Properties

| Property | Sodium Salt | MMTS | Butyl Ester | Hydroxyethyl Ester |

|---|---|---|---|---|

| Molecular Weight | 148.18 | 126.19 | 168.28 | 156.24 |

| Solubility | Water | Chloroform | Chloroform | Water/methanol |

| Charge at pH 7.4 | Anionic | Neutral | Neutral | Neutral |

Sodium Salt in Ion Channel Studies

In studies of voltage-gated proton channels, the sodium salt modified cysteine residues in the closed state (pH 7.4), while structural models derived from crystals (inactivated state) showed discrepancies, highlighting conformational dependence of MTS reactivity .

Alkyl Esters in Membrane Protein Probing

Butyl methanethiosulfonate’s lipophilicity enabled efficient labeling of transmembrane domains in GABA receptors, providing insights into channel gating mechanisms .

Biotinylated Derivatives for Affinity Tagging

Biocytinamidoethyl methanethiosulfonate’s biotin tag facilitated the isolation of thiol-modified proteins via streptavidin beads, streamlining proteomic workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.